molecular formula C32H60O9Sr B588697 strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate CAS No. 150939-76-7

strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B588697
CAS No.: 150939-76-7
M. Wt: 676.443
InChI Key: HSFNENSNZGKQFG-COYDWXKQSA-L
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Description

The compound strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (IUPAC name), also known as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium Tetraglyme Adduct (Sr(TMHD)₂·Tetraglyme), is a strontium complex coordinated by two β-diketonate ligands (TMHD) and a tetraglyme (CH₃(OCH₂CH₂)₄OCH₃) as a neutral donor ligand . Its linear formula is Sr(C₁₁H₁₉O₂)₂·CH₃(OCH₂CH₂)₄OCH₃, with a molecular structure designed to enhance solubility and volatility for applications in chemical vapor deposition (CVD) and thin-film fabrication .

The TMHD ligand contributes thermal stability due to steric hindrance from its four methyl groups, while the tetraglyme ligand improves solubility in organic solvents and stabilizes the strontium center during deposition processes .

Properties

IUPAC Name

strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFNENSNZGKQFG-COYDWXKQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O9Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150939-76-7
Record name Bis(2,2,6,6-tetramethyl-3,5-heptanedionate) Strontium tetraglyme adduct
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the reaction of strontium with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of tetraglyme . The reaction is typically carried out under controlled conditions to ensure the formation of the desired adduct.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity levels .

Comparison with Similar Compounds

Strontium Complexes

Strontium 2-Ethylhexanoate
  • Formula : Sr(C₈H₁₅O₂)₂ (carboxylate ligand) .
  • Key Differences: Ligand Type: Carboxylate (2-ethylhexanoate) vs. β-diketonate (TMHD). Carboxylates are less bulky, leading to lower thermal stability compared to TMHD . Applications: Strontium 2-ethylhexanoate is used as a catalyst in polymerizations and corrosion inhibitors, whereas Sr(TMHD)₂·Tetraglyme is tailored for high-temperature CVD processes . Solubility: The tetraglyme adduct in Sr(TMHD)₂ enhances solubility in polar solvents like tetrahydrofuran (THF), unlike the hydrophobic 2-ethylhexanoate .

Table 1: Comparison of Strontium Complexes

Property Sr(TMHD)₂·Tetraglyme Strontium 2-Ethylhexanoate
Ligand Type β-Diketonate + Glyme Carboxylate
Thermal Stability (°C) >250 (decomposition) ~150 (decomposition)
Solubility High in THF, Glymes Limited to non-polar solvents
Primary Applications CVD Precursors Catalysts, Corrosion Inhibition

β-Diketonate Ligands

Diferrocenyl β-Diketones
  • Structure: Ferrocenyl-substituted β-diketones (e.g., 1-ferrocenyl-2-[2-(2-methoxyethoxy)ethoxy]ethanone) .
  • Key Differences :
    • Electrochemical Activity : Ferrocenyl ligands exhibit redox activity, making them suitable for electrochemistry, while TMHD focuses on steric stabilization .
    • Metal Coordination : TMHD’s methyl groups prevent ligand dissociation at high temperatures, unlike less hindered β-diketones .

Glyme Derivatives

1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
  • Structure : Similar glyme backbone with an azide (-N₃) terminal group .
  • Key Differences :
    • Reactivity : The azide group enables click chemistry applications (e.g., bioconjugation), whereas the methoxy-terminated glyme in Sr(TMHD)₂·Tetraglyme serves as a coordinating solvent .
    • Synthesis : Azide derivatives are synthesized via nucleophilic substitution (e.g., NaN₃ with tosylated precursors), contrasting with Williamson ether synthesis for methoxy-glymes .
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
  • Structure : Incorporates a dioxolane ring, reducing flexibility compared to linear glymes .
  • Key Differences :
    • Stability : Cyclic dioxolanes are more resistant to hydrolysis but less effective as chelating agents due to restricted conformation .

Table 2: Comparison of Glyme Derivatives

Property Tetraglyme in Sr(TMHD)₂ 1-Azido-Glyme 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
Functional Group Methoxy Azide Dioxolane
Primary Use Metal Coordination Click Chemistry Solvent Stabilization
Synthesis Method Williamson Ether Nucleophilic Substitution Cyclization of Diols
Flexibility High High Low (cyclic structure)

Biological Activity

The compound strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex chemical entity that combines strontium with a polyether and a ketone derivative. This article aims to delve into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyDetails
Molecular Formula C32H60O9Sr
Molecular Weight 676.4 g/mol
IUPAC Name This compound
InChI Key HSFNENSNZGKQFG-ZJCTYWPYSA-L
CAS Number 150939-76-7

This compound features a strontium ion coordinated with a flexible polyether chain and a ketone moiety, which enhances its solubility and potential biological interactions.

Strontium has been shown to mimic calcium in biological systems, particularly in bone metabolism. Its incorporation into bone tissue can stimulate osteoblast activity and inhibit osteoclast formation, leading to increased bone density. The specific mechanism involves:

  • Osteoblast Stimulation : Strontium enhances the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.
  • Osteoclast Inhibition : It reduces the activity of osteoclasts, which are involved in bone resorption.
  • Calcium Metabolism Modulation : Strontium competes with calcium for binding sites on proteins involved in bone remodeling.

Therapeutic Applications

Research indicates that strontium-based compounds may be beneficial in treating osteoporosis and promoting bone healing. The unique structure of this compound allows for enhanced bioavailability and targeted delivery to bone tissue.

Case Studies

  • Osteoporosis Treatment : A clinical trial demonstrated that patients receiving strontium ranelate showed significant increases in bone mineral density compared to those on placebo. The study highlighted the compound's ability to reduce fracture risk in postmenopausal women .
  • Bone Regeneration : In animal models, strontium-containing compounds have been shown to accelerate the healing process of fractures by enhancing callus formation and mineralization .

Comparative Studies

A comparative analysis between strontium-based compounds and traditional calcium supplements revealed that strontium not only improves bone density more effectively but also offers additional benefits such as reduced risk of cardiovascular events associated with high calcium intake.

Safety Profile

While strontium compounds are generally considered safe when used appropriately, potential side effects include gastrointestinal disturbances and allergic reactions. Long-term use should be monitored due to the risk of hypercalcemia or other metabolic imbalances.

Toxicological Information

Toxicity ParameterClassification
Signal Word WARNING
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves)

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